molecular formula C20H28ClN3O5 B613690 Boc-his(3-bom)-ome hcl CAS No. 83468-80-8

Boc-his(3-bom)-ome hcl

Cat. No.: B613690
CAS No.: 83468-80-8
M. Wt: 425.91
InChI Key: VCAVJWDPSFJAGP-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-his(3-bom)-ome hcl, also known as this compound, is a useful research compound. Its molecular formula is C20H28ClN3O5 and its molecular weight is 425.91. The purity is usually 95%.
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Scientific Research Applications

Peptide Synthesis and Modification

Compounds with Boc- (tert-butoxycarbonyl) protection are commonly used in peptide synthesis for protecting amino groups during the synthesis process. Boc-protected compounds allow for the selective deprotection of amino groups under mild acidic conditions without affecting other sensitive functional groups in the peptide chain. This selective deprotection is crucial for the step-wise construction of peptides, where the order of amino acid addition and the protection of reactive groups are carefully controlled to achieve the desired peptide sequence. Studies on the synthesis and activity of peptide analogs, such as those involving modifications at the central position of peptides or the synthesis of phytosteryl amino acid ester hydrochlorides, highlight the importance of Boc-protected intermediates in synthesizing bioactive peptides and derivatives with tailored properties for applications in healthcare and material sciences (Giordano et al., 2003) (Jia et al., 2019).

Material Science and Catalysis

In material science, Boc-protected compounds are utilized in the fabrication and modification of materials such as boron-doped ordered mesoporous carbon, which exhibits excellent electrochemical and capacitance performance due to its well-ordered mesoporous structure and high surface area. This demonstrates the role of Boc-protected intermediates in synthesizing materials with enhanced physical and chemical properties for applications in energy storage and conversion (Zhang et al., 2017).

Mechanism of Action

Target of Action

Boc-His(3-Bom)-Ome HCl is a derivative of the amino acid histidine . The primary targets of this compound are likely to be proteins or enzymes that interact with histidine in the body.

Mode of Action

The mode of action of this compound is not explicitly stated in the available resources. As a histidine derivative, it may interact with its targets in a similar manner to histidine. This could involve binding to active sites on enzymes or forming part of the structure of proteins .

Biochemical Pathways

Given its nature as a histidine derivative, it may be involved in pathways where histidine plays a key role, such as protein synthesis and enzymatic reactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. As a derivative of histidine, its pharmacokinetic properties may be similar. Histidine is generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

As a histidine derivative, it may contribute to protein structure and function, and potentially influence enzymatic reactions .

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5.ClH/c1-20(2,3)28-19(25)22-17(18(24)26-4)10-16-11-21-13-23(16)14-27-12-15-8-6-5-7-9-15;/h5-9,11,13,17H,10,12,14H2,1-4H3,(H,22,25);1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAVJWDPSFJAGP-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1COCC2=CC=CC=C2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.